
三乙烯基甲氧基硅烷
描述
Trivinylmethoxysilane is a chemical compound with the molecular formula C7H12OSi . It has an average mass of 140.255 Da and a monoisotopic mass of 140.065735 Da .
Molecular Structure Analysis
Trivinylmethoxysilane has a complex molecular structure. It contains a total of 20 bonds, including 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds .Physical And Chemical Properties Analysis
Trivinylmethoxysilane has a density of 0.8±0.1 g/cm3, a boiling point of 108.1±13.0 °C at 760 mmHg, and a vapour pressure of 30.7±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 33.3±3.0 kJ/mol and a flash point of 5.6±10.0 °C .科学研究应用
Inverse Vulcanization
Trivinylmethoxysilane can be used in the process of inverse vulcanization . This process involves reacting elemental sulfur, a waste product from natural gas and oil refining, with unsaturated organic comonomers at elevated temperatures . The result is the creation of polymeric materials . Specifically, trimethoxyvinylsilane (TMVS) particles can be used to obtain sulfur coated TMVS-sulfur (TMVS-S) particles . These particles have a high surface-to-volume ratio and are insoluble .
Adsorbent Materials
The TMVS-S particles obtained from inverse vulcanization can be further functionalized with N-vinylimidazole (N VIA) to incorporate N-donor ligands . These ligands are known for copper (II) complexation . The TMVS-S-N VIA particles show very good distribution coefficients for mercury and copper remediation . This showcases the possibilities of combining inorganic siloxane and sulfur polymers towards novel adsorbent materials derived from abundant and commercially available compounds .
Deposition of SiO2 Thin Films
Trivinylmethoxysilane can also be used in the deposition of silicon oxide (SiO2) films . This is done by remote plasma atomic layer deposition with Bis (diethylamino)silane (BDEAS) and an oxygen/argon mixture as the precursors . The quality of the SiO2 films is greatly affected by the oxygen plasma powers .
Insulation Properties
The SiO2 thin films deposited using Trivinylmethoxysilane present favorable insulation properties . This is determined through atomic force microscope (AFM) and conductive AFM tests .
Hydrophilicity
The water contact angle (WCA) of the SiO2 thin film deposited using Trivinylmethoxysilane at the power of 1500 W is higher than that of other WCAs of SiO2 films deposited at other plasma powers . This indicates that it is less hydrophilic .
Quality Improvement through Post-Annealing
The quality of the SiO2 thin films deposited using Trivinylmethoxysilane can be improved through post-annealing . As the annealing temperature increases, the SiO2 thin film becomes denser, leading to a higher refractive index and a lower etch rate .
安全和危害
When handling Trivinylmethoxysilane, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Trivinylmethoxysilane (TMVS) is primarily targeted towards the creation of polymeric materials. It reacts with unsaturated organic comonomers at elevated temperatures . The primary targets of TMVS are elemental sulfur and other unsaturated organic comonomers .
Mode of Action
TMVS undergoes a process known as inverse vulcanization. This process involves the reaction of TMVS with elemental sulfur at high temperatures to create sulfur-coated TMVS-sulfur (TMVS-S) particles . These particles have a high surface-to-volume ratio and are insoluble . They can further be functionalized with N-vinylimidazole (N VIA) to incorporate N-donor ligands, known for copper (II) complexation .
Biochemical Pathways
Upon exceeding the temperature of the melting point of S8, the covalent bonds of cyclic S8 molecules are homolytically cleaved resulting in the formation of sulfur diradicals that polymerize to form polymeric sulfur . The addition of unsaturated olefins, like TMVS, to the reaction mixture inhibits the depolymerization of sulfur chains and stabilizes the obtained material .
Pharmacokinetics
It is known that tmvs particles are insoluble in organic solvents and possess a high thermal stability . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of TMVS’s action is the creation of sulfur-coated TMVS-S particles. These particles have a high surface-to-volume ratio and are insoluble . They can be further functionalized to incorporate N-donor ligands, known for copper (II) complexation . The particles show very good distribution coefficients for mercury and copper remediation .
Action Environment
The action of TMVS is highly dependent on environmental factors such as temperature. The inverse vulcanization process requires elevated temperatures . Additionally, the stability and efficacy of TMVS can be influenced by the presence of other chemicals in the environment, such as elemental sulfur and unsaturated organic comonomers .
属性
IUPAC Name |
tris(ethenyl)-methoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTZMGROHNUACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618647 | |
| Record name | Triethenyl(methoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trivinylmethoxysilane | |
CAS RN |
193828-96-5 | |
| Record name | Triethenyl(methoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Trivinylmethoxysilane interact with oxygen plasma during SiO2 deposition?
A1: While the provided abstracts don't detail the exact interaction mechanism, we know that Trivinylmethoxysilane serves as the silicon precursor in the deposition process [, ]. When exposed to oxygen plasma, the plasma likely initiates a reaction, breaking down Trivinylmethoxysilane and facilitating the formation of SiO2 on the substrate. The oxygen plasma plays a crucial role in this process, providing the oxygen atoms necessary for SiO2 formation.
Q2: What are the advantages of using Trivinylmethoxysilane for SiO2 deposition compared to other silicon precursors?
A2: The research by [] directly compares Trivinylmethoxysilane to several other silicon precursors, including (N,N-dimethylamino)trimethylsilane), vinyltrimethoxysilane, tetrakis(dimethylamino)silane, and tris(dimethylamino)silane. While all were tested for SiO2 Atomic Layer Deposition (ALD), Trivinylmethoxysilane was identified as a potentially more effective precursor when combined with hydrogen peroxide (H2O2) as the oxidant. The researchers observed the removal of O-H surface species and the emergence of C-Hx and Si-H bonds after exposure to Trivinylmethoxysilane, indicating its successful incorporation into the growing SiO2 film.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



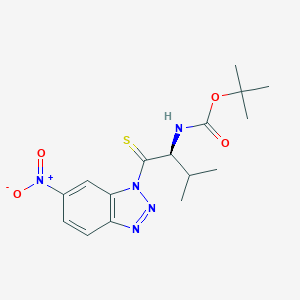
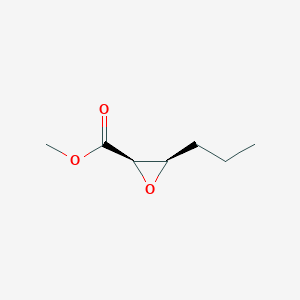
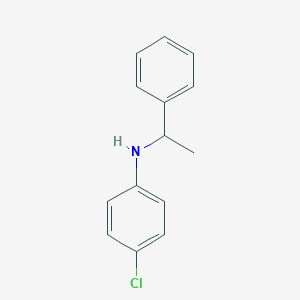
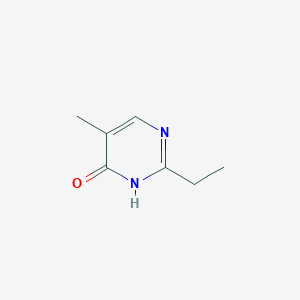
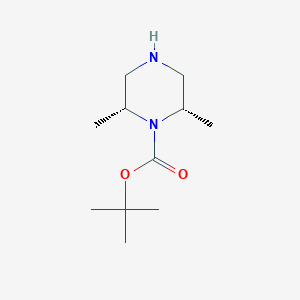
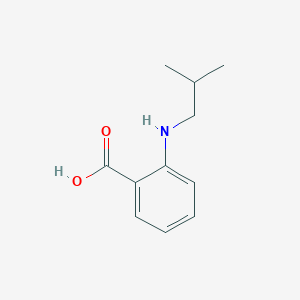
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
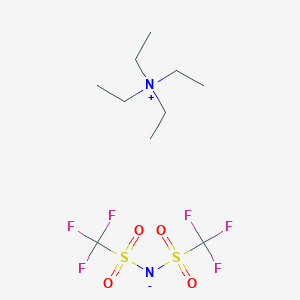

![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
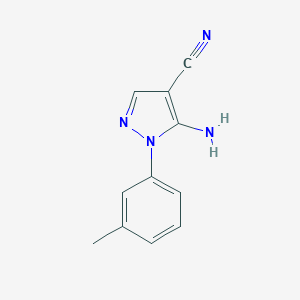
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
